3-amino-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one dihydrochloride
Beschreibung
The compound 3-amino-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one dihydrochloride is a dihydrochloride salt derivative of the Bruton’s tyrosine kinase (BTK) inhibitor scaffold. Its core structure comprises a pyrazolo[3,4-d]pyrimidine ring substituted with a 4-phenoxyphenyl group at position 3 and a piperidine moiety at position 1. The propan-1-one side chain is functionalized with a 3-amino group, enhancing solubility and bioavailability through salt formation .
This compound shares structural homology with ibrutinib (1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-propen-1-one), a clinically approved BTK inhibitor for hematologic malignancies.
Eigenschaften
CAS-Nummer |
2411178-94-2 |
|---|---|
Molekularformel |
C25H29Cl2N7O2 |
Molekulargewicht |
530.4 g/mol |
IUPAC-Name |
3-amino-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C25H27N7O2.2ClH/c26-13-12-21(33)31-14-4-5-18(15-31)32-25-22(24(27)28-16-29-25)23(30-32)17-8-10-20(11-9-17)34-19-6-2-1-3-7-19;;/h1-3,6-11,16,18H,4-5,12-15,26H2,(H2,27,28,29);2*1H/t18-;;/m1../s1 |
InChI-Schlüssel |
XFLRDDOFVGVJCO-JPKZNVRTSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)C(=O)CCN)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl.Cl |
Kanonische SMILES |
C1CC(CN(C1)C(=O)CCN)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 3-amino-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one dihydrochloride , also known by its CAS number 2411178-94-2, is a complex organic molecule that has drawn attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C25H29Cl2N7O2
- Molecular Weight : 530.46 g/mol
- IUPAC Name : (R)-3-amino-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one dihydrochloride
Structural Features
The compound features multiple functional groups, including:
- An amino group (-NH2)
- A piperidine ring
- A pyrazolo[3,4-d]pyrimidine moiety
These structural components contribute to its interaction with biological targets.
Research indicates that this compound may exhibit antitumor activity through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. The pyrazolo[3,4-d]pyrimidine core is known for its ability to interact with ATP-binding sites of kinases, potentially leading to the inhibition of signaling pathways critical for tumor growth and survival.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Cancer Treatment : Preliminary studies suggest efficacy against various cancer cell lines, particularly those related to leukemia and solid tumors.
- Inflammatory Diseases : Its ability to modulate inflammatory pathways indicates potential use in treating conditions like rheumatoid arthritis.
- Neurological Disorders : Some derivatives have shown promise in neurological applications due to their ability to cross the blood-brain barrier.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the safety and efficacy of this compound.
Pharmacokinetics
Research suggests that the compound exhibits moderate absorption and distribution characteristics. Key PK parameters include:
- Bioavailability : Moderate, necessitating further formulation studies.
- Half-life : Approximately 6 hours in animal models, indicating a need for multiple dosing or sustained-release formulations.
Toxicology
Toxicological assessments have indicated that while the compound shows promise as a therapeutic agent, it may exhibit dose-dependent toxicity. Studies highlight:
- Mild hepatotoxicity at high doses.
- No significant nephrotoxicity observed in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1. Cancer Treatment
One of the primary applications of this compound is in the treatment of various cancers. It is structurally related to Ibrutinib (PCI-32765), a well-known Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines.
2. Inhibition of Kinases
The compound acts as an inhibitor for several kinases involved in cancer progression. Its mechanism involves blocking the activity of BTK, which plays a crucial role in B-cell receptor signaling pathways. By inhibiting BTK, the compound can disrupt survival signals in malignant B-cells, leading to reduced tumor growth .
3. Potential for Combination Therapies
Research indicates that this compound may be effective when used in combination with other therapeutic agents. For instance, studies have suggested that combining BTK inhibitors with other targeted therapies could enhance efficacy and overcome resistance mechanisms observed in certain cancers .
Case Studies
Case Study 1: Efficacy Against CLL
A study investigated the efficacy of 3-amino-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one dihydrochloride in CLL models. The results demonstrated significant reductions in tumor burden and improved survival rates compared to control groups .
Case Study 2: Synergistic Effects with Other Agents
Another research highlighted its synergistic effects when combined with chemotherapy agents such as bendamustine. The combination therapy showed enhanced cytotoxicity against CLL cells, suggesting a promising avenue for clinical application .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Ibrutinib (1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-propen-1-one)
- Key Differences: Ibrutinib lacks the 3-amino group on the propen-1-one chain. The absence of dihydrochloride salt reduces aqueous solubility compared to the target compound.
- Bioactivity :
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (e.g., Compound 50e)
- Structure : Features a pyrido[3,4-d]pyrimidin-4(3H)-one core with a dichlorobenzyl-piperidine substituent .
- Key Differences: Replacement of pyrazolo[3,4-d]pyrimidine with pyrido-pyrimidinone alters hydrogen-bonding interactions with kinase targets. Dichlorobenzyl group may enhance hydrophobic binding but reduce selectivity.
- Bioactivity: Limited data available, but synthetic yields (43%) and NMR data suggest stability .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structure: Hybrid compound with a thieno[3,2-d]pyrimidine ring fused to the pyrazolo[3,4-d]pyrimidine core .
- Higher synthetic yield (82%) compared to the target compound .
Fluorophenyl-Substituted Chromenone Derivatives (e.g., Example 33)
- Structure: Chromenone backbone with fluorophenyl and pyrazolo[3,4-d]pyrimidine substituents .
- Key Differences: Chromenone moiety introduces planar aromaticity, altering pharmacokinetics. Fluorine atoms enhance metabolic stability and blood-brain barrier penetration.
- Bioactivity :
Comparative Analysis Table
Key Observations
Structural Modifications Impact Solubility : The dihydrochloride salt of the target compound improves aqueous solubility compared to ibrutinib’s free base, critical for oral bioavailability .
Substituents Define Selectivity : Fluorophenyl (Example 33) and dichlorobenzyl (Compound 50e) groups enhance hydrophobic interactions but may reduce kinase selectivity .
Synthetic Feasibility: Hybrid structures like thieno-pyrimidine () achieve higher yields (82%), suggesting scalable synthesis .
Vorbereitungsmethoden
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine moiety is synthesized via cyclocondensation reactions. A pivotal approach involves reacting 3-chloroaniline with 4-chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine under reflux conditions in absolute ethanol . This nucleophilic aromatic substitution introduces the 4-phenoxyphenyl group at position 3 of the pyrazolo[3,4-d]pyrimidine scaffold. Key parameters include:
Alternative routes utilize malononitrile intermediates. For instance, 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile undergoes cyclization with hydrazine derivatives to form the pyrazolo[3,4-d]pyrimidine core . This method emphasizes the role of dimethyl sulfoxide (DMSO) as a solvent and potassium carbonate as a base to facilitate methylation .
Enantioselective Synthesis of (R)-3-Aminopiperidine Hydrochloride
The (3R)-3-aminopiperidine fragment is synthesized via resolution of racemic 3-piperidine amide using D-mandelic acid . The process involves:
-
Salt Formation : Reacting D-mandelic acid with racemic 3-piperidine amide in toluene at 30–80°C to precipitate the (R)-enantiomer salt .
-
Hydrolysis : Treating the salt with pivaloyl chloride in a methanol-water mixture to yield (R)-N-pivaloyl-3-piperidine amide .
-
Deprotection : Acidic hydrolysis with hydrochloric acid produces (R)-3-aminopiperidine hydrochloride .
| Step | Conditions | Yield |
|---|---|---|
| Salt Formation | Toluene, 50°C, 8 h | 70% |
| Hydrolysis | Methanol/H2O, 25°C, 10 h | 85% |
| Deprotection | HCl, reflux, 6 h | 90% |
Coupling of Pyrazolo[3,4-d]Pyrimidine and Piperidine Intermediates
The pyrazolo[3,4-d]pyrimidine core is coupled with (R)-3-aminopiperidine via nucleophilic substitution. In a representative procedure, 4-chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine reacts with (R)-3-aminopiperidine hydrochloride in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base . The reaction proceeds at 0–25°C for 12–24 hours, achieving yields of 75–80% after column chromatography .
Salt Formation and Purification
The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in a methanol/diethyl ether mixture. Crystallization at 4°C yields the final product with >99% purity by HPLC . Critical parameters include:
-
Acid Concentration : 2 equivalents HCl
-
Solvent Ratio : Methanol:diethyl ether (1:3 v/v)
Analytical Characterization
The compound is characterized via:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Core Preparation : Coupling 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine with (3R)-piperidin-3-yl derivatives under dry acetonitrile at reflux .
- Chiral Resolution : Use chiral HPLC or enzymatic resolution to ensure stereochemical integrity of the (3R)-piperidine intermediate .
- Final Salt Formation : React the free base with HCl in ethanol/water (1:1) to yield the dihydrochloride salt, followed by recrystallization in acetonitrile for purity .
- Critical Parameters : Temperature control during coupling (60–80°C) and stoichiometric ratios (1:1.2 for amine:halide) are vital for >85% yield .
Q. Which analytical techniques are most effective for characterizing structural and stereochemical integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazolo[3,4-d]pyrimidine protons at δ 8.2–8.7 ppm) and stereochemistry via NOESY correlations for the (3R)-piperidine .
- LCMS/HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) monitors purity (>98%) and salt dissociation .
- X-ray Crystallography : Resolves absolute configuration of the chiral center, critical for patent documentation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., phenoxyphenyl → chlorophenyl) via Suzuki-Miyaura coupling .
- In Vitro Assays : Test analogs against kinase panels (e.g., JAK2, EGFR) using fluorescence polarization assays. IC₅₀ values correlate with electron-withdrawing groups at the 4-phenoxy position .
- Computational Modeling : Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
Q. What strategies resolve contradictions in biological data, such as variable IC₅₀ values across assays?
- Methodological Answer :
- Assay Standardization : Use ATP concentration-matched assays (1 mM ATP) to minimize variability in kinase inhibition studies .
- Metabolic Stability Testing : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain potency drops in cell-based vs. enzymatic assays .
- Orthogonal Validation : Confirm target engagement via cellular thermal shift assays (CETSA) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding and free fraction .
- QSAR Models : Train models on existing analogs to predict solubility (>50 µM in PBS) and metabolic stability (t₁/₂ > 30 min in microsomes) .
Q. What experimental approaches validate target specificity in complex biological systems?
- Methodological Answer :
- CRISPR Knockout : Generate kinase-deficient cell lines (e.g., JAK2-KO) to confirm on-target effects .
- Phosphoproteomics : Use SILAC-based mass spectrometry to map downstream signaling perturbations .
- In Vivo Models : Dose xenograft-bearing mice (10 mg/kg, oral) and quantify tumor regression via MRI, correlating with target modulation .
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